molecular formula C28H22N4O5S B11774191 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

Katalognummer: B11774191
Molekulargewicht: 526.6 g/mol
InChI-Schlüssel: KGQHFZYMAHCZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide (CAS: 332101-79-8) is a structurally complex acetamide derivative featuring a pyridine core substituted with cyano, 4-methoxyphenyl, and phenyl groups. The thioacetamide bridge links the pyridine moiety to a 2-methoxy-4-nitrophenyl group, contributing to its unique electronic and steric properties. Its molecular formula is C28H22N4O5S, with a molecular weight of 526.56 g/mol and a purity of ≥97% . The compound’s design integrates multiple pharmacophoric elements, including electron-withdrawing (nitro, cyano) and electron-donating (methoxy) substituents, which are critical for modulating biological activity and solubility.

Eigenschaften

Molekularformel

C28H22N4O5S

Molekulargewicht

526.6 g/mol

IUPAC-Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O5S/c1-36-21-11-8-18(9-12-21)22-15-25(19-6-4-3-5-7-19)31-28(23(22)16-29)38-17-27(33)30-24-13-10-20(32(34)35)14-26(24)37-2/h3-15H,17H2,1-2H3,(H,30,33)

InChI-Schlüssel

KGQHFZYMAHCZHA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide (CAS No. 444152-40-3) is a member of the pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H18Cl3N3O2SC_{27}H_{18}Cl_{3}N_{3}O_{2}S, with a molecular weight of 554.87 g/mol. The structure features a pyridine ring substituted with various functional groups, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections.

Compound Target Microorganism Activity (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest at G1 phase

The biological activity of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Case Studies

A recent study examined the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in viability and an increase in markers associated with apoptosis. Such findings suggest that this compound could serve as a lead for developing new anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity Yield/Purity Reference
Target Compound : 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide C28H22N4O5S 526.56 4-Methoxyphenyl, 2-methoxy-4-nitrophenyl, cyano, phenyl Not explicitly stated (structural analog) 97% purity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C27H20ClN3OS 469.98 4-Chlorophenyl, distyryl groups Synthetic intermediate 85% yield
Compound 8 (Quinazolin-4-one/3-cyanopyridin-2-one hybrid) C31H25N5O4S 563.63 Quinazolinone, 4-methoxyphenyl, ethyl group Dual EGFR/BRAFV600E inhibitor Not reported
8c (Pyrimidin-2-one derivative) C21H15N5O4S2 465.50 Nitrobenzothiazole, 4-methoxyphenyl, cyano Antimicrobial activity 71% yield
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide C28H22N4O3S2 526.62 Dual 4-methoxyphenyl groups, thiazole CD73 inhibitor Not reported
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide C30H27N3O3S 509.62 3,4-Dimethoxyphenyl, 2,5-dimethylphenyl Not reported Not reported
617697-48-0 (Chlorophenyl/trifluoromethyl analog) C22H15ClF3N3O2S 477.89 4-Chlorophenyl, trifluoromethyl, 4-methoxyphenyl Not reported Not reported

Structural and Functional Insights

Methoxy groups (e.g., in the target compound and compound 8c ) improve solubility and metabolic stability, while halogenated analogs (e.g., 4-chlorophenyl in , trifluoromethyl in ) increase lipophilicity and target affinity. The cyano group at the pyridine 3-position is conserved across analogs (), suggesting its role in π-stacking or hydrogen-bond interactions.

Synthetic Efficiency :

  • The target compound’s synthesis (implied by purity ≥97% ) contrasts with the 71–85% yields of structurally simpler analogs (e.g., ), reflecting challenges in introducing multiple aromatic and electron-modifying groups.

Biological Activity Trends: Hybrids with quinazolinone (compound 8 ) or thiazole (compound 1c ) moieties show kinase or CD73 inhibitory activity, whereas the nitro group in the target compound may align it with antimicrobial or antiparasitic applications, as seen in compound 8c . The absence of a halogen or trifluoromethyl group in the target compound (vs. ) may reduce cytotoxicity compared to these analogs.

Key Research Findings

  • Methoxy vs. Nitro Substitutions : Compounds with 4-methoxyphenyl groups (target, ) generally exhibit better solubility than nitro-rich analogs (e.g., compound 8c ), but the latter show stronger electrophilic interactions critical for enzyme inhibition.
  • Thioacetamide Bridge Universality : The thioether linkage is conserved across all compared compounds, underscoring its role in stabilizing molecular conformation and enhancing bioavailability .
  • Dual-Target Potential: The target compound’s combination of methoxy and nitro groups mirrors dual-target inhibitors like compound 8 , suggesting unexplored polypharmacological applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.